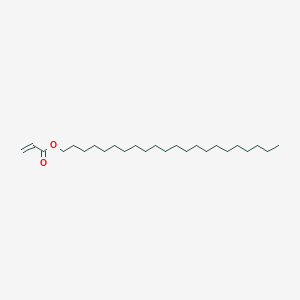

Docosyl acrylate

Description

Properties

IUPAC Name |

docosyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYCTOSKLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-24-6 | |

| Record name | Behenyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066359 | |

| Record name | Docosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-85-9 | |

| Record name | Behenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, docosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Docosyl Acrylate Monomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosyl acrylate (B77674) (also known as behenyl acrylate) is a long-chain alkyl acrylate monomer that is gaining interest in various fields, including specialty polymers, coatings, and increasingly, in biomedical applications. Its long C22 alkyl chain imparts significant hydrophobicity, crystallinity, and unique thermal properties to polymers. This technical guide provides an in-depth overview of the properties, synthesis, polymerization, and potential applications of docosyl acrylate, with a focus on its relevance to the scientific and drug development communities.

Core Properties of this compound

This compound is a white, waxy solid at room temperature. Its key physicochemical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 18299-85-9 | |

| Molecular Formula | C25H48O2 | |

| Molecular Weight | 380.65 g/mol | |

| Appearance | White to almost white powder or lump | |

| Melting Point | 45.0 to 49.0 °C | |

| Boiling Point | 455.7 ± 14.0 °C (Predicted) | |

| Density | 0.865 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 178.4 °C | |

| Refractive Index | 1.455 | |

| Vapor Pressure | 0 Pa at 25 °C | |

| Water Solubility | 1.5 ng/L at 25 °C | |

| Solubility | Soluble in Toluene | |

| LogP | 11.04 at 25 °C |

Toxicological and Safety Information

This compound requires careful handling due to its potential irritant and environmental hazards.

| Hazard Category | Description | GHS Hazard Statement(s) | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | |

| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects | H411 |

Safety Precautions:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

-

Environmental Precautions: Avoid release to the environment.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

Synthesis and Polymerization

Synthesis of this compound Monomer

The most common method for synthesizing this compound is the esterification of 1-docosanol (B1670855) (behenyl alcohol) with an acrylic acid derivative, such as acryloyl chloride or acrylic acid itself.

Caption: Synthesis workflow for this compound via esterification.

Experimental Protocol: Esterification of 1-Docosanol

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Materials: 1-docosanol, acryloyl chloride, a non-nucleophilic base (e.g., triethylamine), an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), and a polymerization inhibitor (e.g., hydroquinone).

-

Procedure: a. Dissolve 1-docosanol and triethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath (0 °C). c. Add acryloyl chloride dropwise to the stirred solution. The reaction is exothermic. d. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. e. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Filter the reaction mixture to remove the triethylamine hydrochloride salt. b. Wash the filtrate sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Filter off the drying agent and remove the solvent under reduced pressure. e. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to yield pure this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound) or copolymerized with other monomers to tailor the polymer properties.

An In-depth Technical Guide to the Synthesis of Docosyl Acrylate from Behenyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of docosyl acrylate (B77674), a long-chain acrylate ester, from behenyl alcohol. The synthesis of this monomer is of significant interest due to its utility in the development of specialty polymers with applications in drug delivery, biomaterials, and advanced coatings. This document details the two primary synthetic routes: direct esterification of behenyl alcohol with acrylic acid and transesterification of a lower alkyl acrylate with behenyl alcohol. It includes detailed experimental protocols, quantitative data on reaction parameters, and characterization methods for the final product. The guide is intended to be a practical resource for researchers and professionals in the fields of organic synthesis, polymer chemistry, and pharmaceutical sciences.

Introduction

Docosyl acrylate, also known as behenyl acrylate, is a valuable monomer for the synthesis of polymers with tailored properties such as hydrophobicity, thermal stability, and specific melt characteristics. The long C22 alkyl chain derived from behenyl alcohol imparts unique characteristics to the resulting polymers, making them suitable for a variety of specialized applications. In the pharmaceutical and drug development sectors, polymers and copolymers of this compound can be utilized in controlled-release drug formulations, as matrices for transdermal patches, and in the formation of biocompatible coatings for medical devices. The synthesis of high-purity this compound is therefore a critical first step in the development of these advanced materials.

This guide outlines two efficient and scalable methods for the synthesis of this compound: direct esterification and transesterification. Each method is presented with a detailed experimental protocol, a discussion of key reaction parameters, and methods for purification and characterization of the final product.

Synthetic Pathways

The synthesis of this compound from behenyl alcohol can be effectively achieved through two principal chemical reactions:

-

Direct Esterification: This is a classic acid-catalyzed reaction between behenyl alcohol and acrylic acid, typically with the removal of water to drive the reaction to completion.

-

Transesterification: This method involves the reaction of behenyl alcohol with a more volatile acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. The equilibrium is shifted by removing the lower-boiling alcohol byproduct.

Figure 1: Overview of the primary synthetic pathways to this compound from behenyl alcohol.

Experimental Protocols

Method 1: Direct Esterification of Behenyl Alcohol with Acrylic Acid

This method involves the direct reaction of behenyl alcohol and acrylic acid in the presence of an acid catalyst and a polymerization inhibitor, with azeotropic removal of water using a Dean-Stark apparatus.

Materials:

-

Behenyl alcohol (1-docosanol)

-

Acrylic acid

-

p-Toluenesulfonic acid monohydrate (p-TSA) or Sulfuric Acid

-

Hydroquinone (B1673460) or Monomethyl ether hydroquinone (MEHQ)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add behenyl alcohol (1.0 eq), toluene (as solvent), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq), and a polymerization inhibitor such as hydroquinone (e.g., 0.25% by weight of total reactants).

-

Add acrylic acid (1.1 to 1.5 eq) to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap, which typically takes 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess acrylic acid), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to yield the pure product.

Method 2: Transesterification of Methyl Acrylate with Behenyl Alcohol

This procedure involves the exchange of the methyl group of methyl acrylate with the docosyl group from behenyl alcohol.

Materials:

-

Behenyl alcohol (1-docosanol)

-

Methyl acrylate

-

Transesterification catalyst (e.g., lithium hydroxide, p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone, MEHQ)

-

Organic solvent (e.g., hexane, if needed)

Equipment:

-

Round-bottom flask

-

Fractional distillation column

-

Heating mantle with magnetic stirrer

-

Apparatus for vacuum distillation

Procedure:

-

In a round-bottom flask, combine behenyl alcohol (1.0 eq), an excess of methyl acrylate (e.g., 2.0-4.0 eq), a suitable catalyst, and a polymerization inhibitor.

-

Attach a fractional distillation column to the flask.

-

Heat the reaction mixture to reflux. The lower-boiling azeotrope of methanol (B129727) and methyl acrylate will begin to distill.

-

Continuously remove the distillate to drive the equilibrium towards the formation of this compound. The reaction progress can be monitored by observing the temperature at the head of the distillation column.

-

After the removal of the methanol-methyl acrylate azeotrope is complete (indicated by a rise in the distillation head temperature), the excess methyl acrylate is distilled off.

-

The remaining crude this compound can then be purified by vacuum distillation.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of long-chain acrylates, which can be used as a starting point for the synthesis of this compound.

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Value/Condition | Reference/Note |

| Molar Ratio (Alcohol:Acid) | 1:1.1 - 1:1.5 | An excess of acrylic acid is often used to drive the reaction. |

| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | Typically 1-5 mol% relative to the limiting reactant. |

| Inhibitor | Hydroquinone or MEHQ | ~0.1-0.8% by weight of total reactants. |

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Temperature | Reflux temperature of toluene (~111 °C) | |

| Reaction Time | 4 - 8 hours | Monitored by water collection in Dean-Stark trap. |

| Typical Yield | 80 - 95% | For similar long-chain esters after purification.[1] |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₄₈O₂ |

| Molecular Weight | 380.65 g/mol |

| Appearance | White solid or waxy substance |

| Melting Point | 45.0 to 49.0 °C |

| Purity (by GC) | >95.0% |

Table 3: Spectroscopic Data for Acrylate Esters (Representative)

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | δ 6.4 (dd, 1H), 6.1 (dd, 1H), 5.8 (dd, 1H) (acrylate protons); δ 4.1 (t, 2H, -O-CH₂-); δ 1.2-1.7 (m, alkyl chain); δ 0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ 166 (C=O); δ 130, 128 (CH=CH₂); δ 64 (-O-CH₂-); δ 32-22 (alkyl chain); δ 14 (-CH₃) |

| FTIR (cm⁻¹) | ~2920, 2850 (C-H stretch); ~1725 (C=O stretch); ~1635 (C=C stretch); ~1465 (C-H bend); ~1190 (C-O stretch) |

| Mass Spec (m/z) | Molecular ion peak (M⁺) and characteristic fragments from the alkyl chain and acrylate moiety. |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis, purification, and characterization of this compound.

References

docosyl acrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl acrylate (B77674) (also known as behenyl acrylate) is a long-chain alkyl acrylate monomer. Its chemical structure, characterized by a 22-carbon alkyl chain (docosyl group) attached to an acrylate functional group, imparts unique properties to the polymers derived from it. This document provides a technical overview of docosyl acrylate, including its molecular properties, a representative synthesis protocol, and its primary applications.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₄₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 380.66 g/mol | [3][4] |

| IUPAC Name | docosyl prop-2-enoate | [1] |

| CAS Number | 18299-85-9 | [2][3] |

| Appearance | White solid/powder to lump | [3] |

| Melting Point | 45.0 to 49.0 °C | [2][6] |

Synthesis of Poly(this compound)

This compound serves as a monomer for the synthesis of polymers with specific properties, such as hydrophobicity and water resistance. A common method for polymerizing this compound is through free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

This protocol describes the synthesis of poly(this compound) via a solution polymerization method.

Materials:

-

This compound monomer

-

Benzoyl peroxide (initiator)

-

Tetrahydrofuran (B95107) (THF), anhydrous (solvent)

-

Methanol (B129727) (precipitating solvent)

-

Nitrogen or Argon gas (inert atmosphere)

-

Reaction flask with a condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Vacuum oven

Methodology:

-

Reaction Setup: In a clean, dry reaction flask equipped with a condenser and a magnetic stir bar, dissolve the this compound monomer in anhydrous tetrahydrofuran.

-

Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon gas for approximately 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization process.

-

Initiator Addition: Under the inert atmosphere, add the benzoyl peroxide initiator to the reaction mixture. The amount of initiator will depend on the desired molecular weight of the polymer.

-

Polymerization: Heat the reaction mixture to the reflux temperature of tetrahydrofuran (approximately 66 °C) and maintain stirring. The polymerization reaction is typically allowed to proceed for several hours (e.g., 8-24 hours).

-

Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol while stirring vigorously. This will cause the poly(this compound) to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization Techniques

The synthesized poly(this compound) and the monomer can be characterized using various analytical techniques to determine their structure, composition, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the this compound monomer and to analyze the microstructure of the resulting polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the monomer and polymer, such as the ester carbonyl group and the long alkyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to assess the purity of the this compound monomer and to identify any residual monomers in the polymer.

Applications

This compound is primarily used as a monomer in the synthesis of polymers for various industrial applications. The long alkyl chain imparts significant hydrophobicity, water resistance, and abrasion resistance to the resulting polymers.[3] Key application areas include:

-

Coatings and Inks: Used to create water-repellent and durable coatings.[3]

-

Adhesives and Sealants: Contributes to the formulation of adhesives and sealants with enhanced moisture resistance.

-

Textile and Leather Treatment: Polymers of this compound can be used as waterproofing and oil-proofing agents for fabrics and leather.[3]

-

Pour Point Depressants: Added to oils to improve their flow properties at low temperatures.[3]

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of poly(this compound) via free-radical polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. sfdchem.com [sfdchem.com]

- 3. Behenyl Acrylate/Docosyl Acrylate/Propenoic Acid Docosyl Ester CAS 18299-85-9 for Industrial Use - Behenyl Acrylate, this compound | Made-in-China.com [m.made-in-china.com]

- 4. onepetro.org [onepetro.org]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound | C25H48O2 | CID 87565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystallinity of Poly(docosyl acrylate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallinity of poly(docosyl acrylate), a long-chain poly(n-alkyl acrylate) of significant interest in various fields, including drug delivery, specialty coatings, and thermal energy storage. The unique properties of this polymer are largely dictated by the crystallization of its long docosyl (C22) side chains. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the synthetic and analytical workflows.

Quantitative Data on the Crystalline Properties of Poly(this compound)

The crystalline nature of poly(this compound) is primarily attributed to the packing of its long alkyl side chains. This side-chain crystallization imparts a semi-crystalline structure to the polymer. The key thermal and crystalline properties of the homopolymer are summarized in the table below. It is important to note that these properties can be significantly influenced by factors such as molecular weight, polydispersity, and thermal history.

| Property | Value | Unit | Reference |

| Crystallinity Fraction | 0.52 | - | [1] |

| Melting Temperature (Tm) | 72.0 | °C | [1] |

| Melting Enthalpy (ΔHm) | 27.50 | cal/g | [1] |

The crystallinity of poly(this compound) can be tailored by copolymerization with other monomers. As the mole fraction of docosyl acrylate (B77674) decreases in a copolymer, both the melting temperature and the melting enthalpy decrease. For instance, in a copolymer with acrylic acid, a decrease in the mole fraction of this compound from 1.00 to 0.09 resulted in a decrease in the melting temperature from 72.0 °C to 55.1 °C and a decrease in the melting enthalpy from 27.50 cal/g to 9.63 cal/g[1].

Experimental Protocols

Synthesis of Poly(this compound) via Free Radical Polymerization

A common method for the synthesis of poly(this compound) is conventional free radical polymerization in solution.

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (initiator) or Azobisisobutyronitrile (AIBN)

-

Tetrahydrofuran (THF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

This compound monomer and the initiator (e.g., benzoyl peroxide) are dissolved in THF in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.

-

The reaction mixture is heated to a specific temperature (e.g., 60-70 °C) and stirred for a predetermined period (e.g., 8-24 hours) under a nitrogen atmosphere.

-

After the polymerization is complete, the solution is cooled to room temperature.

-

The polymer is isolated by precipitation in a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven until a constant weight is achieved.

Characterization of Crystallinity

DSC is a fundamental technique for determining the thermal transitions of polymers, including the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of melting (ΔHm), from which the degree of crystallinity can be estimated.

Instrument:

-

Differential Scanning Calorimeter

Procedure:

-

A small sample of the dried polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample is placed in the DSC cell under a nitrogen atmosphere.

-

A heat-cool-heat cycle is typically employed to erase the thermal history of the sample:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Reheat the sample at the same heating rate as the first scan. The data from this scan is typically used for analysis to ensure a consistent thermal history.

-

-

The heat flow as a function of temperature is recorded. The melting temperature is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

The percent crystallinity (%χc) can be calculated using the following equation:

%χc = (ΔHm / ΔHom) * 100

where ΔHm is the experimental heat of fusion of the sample and ΔHom is the theoretical heat of fusion for a 100% crystalline sample of the polymer.

XRD is used to investigate the crystal structure of the polymer. For semi-crystalline polymers like poly(this compound), the XRD pattern consists of sharp diffraction peaks superimposed on a broad amorphous halo.

Instrument:

-

X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

A thin film or a powdered sample of the polymer is mounted on the sample holder.

-

The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.

-

The resulting diffraction pattern shows sharp peaks corresponding to the crystalline domains. The d-spacings can be calculated from the peak positions using Bragg's Law. For poly(n-alkyl acrylates), a strong diffraction peak around a 2θ value of 21-22° is characteristic of the hexagonal packing of the alkyl side chains.

-

The degree of crystallinity can be estimated by separating the crystalline and amorphous contributions to the total scattered intensity. This is typically done by fitting the amorphous halo and the crystalline peaks and calculating the ratio of the integrated area of the crystalline peaks to the total area under the curve.

References

Thermal Properties of Docosyl Acrylate Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of docosyl acrylate (B77674) polymers, also known as poly(docosyl acrylate). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize long-chain acrylate polymers in their work. This document details the key thermal characteristics, outlines experimental methodologies for their determination, and presents the data in a clear, comparative format.

Core Thermal Properties

This compound polymers are characterized by their long C22 alkyl side chains, which significantly influence their thermal behavior. These polymers are semi-crystalline, with the crystallinity arising from the packing of the long alkyl side chains. This structure dictates their melting behavior and glass transition.

Quantitative Data Summary

The thermal properties of poly(this compound) and its copolymers are summarized in the table below. It is important to note that specific values can be influenced by factors such as the polymer's molecular weight, polydispersity, and the experimental conditions under which the measurements were taken.

| Thermal Property | Poly(this compound) Homopolymer | Poly(this compound-co-acrylic acid) | Notes |

| Melting Temperature (Tm) | ~72.0 °C[1] | 55.1 - 72.0 °C[1] | The melting temperature of the copolymer decreases as the mole fraction of this compound decreases.[1] |

| Glass Transition Temp. (Tg) | Estimated: < -50 °C | Not Reported | The glass transition temperature of linear poly(n-alkyl acrylates) generally decreases with increasing side-chain length. A specific value for poly(this compound) is not readily available in the literature, but it is expected to be low due to the plasticizing effect of the long alkyl chain. |

| Decomposition Onset (Td,onset) | Estimated: ~350 - 370 °C[2] | Not Reported | This is an extrapolated value based on the thermal stability of similar long-chain poly(n-alkyl acrylates) like poly(tetracosyl acrylate).[2] The primary degradation mechanism is random chain scission.[2] |

| Heat of Fusion (ΔHm) | 27.50 cal/g (115.1 J/g)[1] | 9.63 - 27.50 cal/g (40.3 - 115.1 J/g)[1] | The heat of fusion is dependent on the degree of crystallinity, which is influenced by the mole fraction of this compound in the copolymer.[1] |

Experimental Protocols

The characterization of the thermal properties of this compound polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. An empty, sealed aluminum pan is utilized as a reference.

-

Thermal Program:

-

The sample is first heated to a temperature above its expected melting point to erase its previous thermal history.

-

It is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).

-

Finally, the sample is heated again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. The data from this second heating scan is typically used for analysis.[2]

-

-

Data Analysis: The heat flow as a function of temperature is plotted.

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is identified as the peak temperature of the endothermic melting transition.

-

The heat of fusion (ΔHm) is calculated by integrating the area under the melting peak.[2]

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).[2]

-

Instrument Setup: A calibrated Thermogravimetric Analyzer is used.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature.

-

The onset of decomposition (Td,onset) is determined as the temperature at which a significant weight loss is first detected.

-

The temperature of maximum degradation rate (Tmax) can be determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the thermal characterization of this compound polymers.

References

Docosyl Acrylate: A Technical Safety and Handling Guide for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Docosyl acrylate (B77674), also known as behenyl acrylate, is a long-chain acrylate ester utilized as a monomer in the synthesis of polymers for various applications in materials science. Due to its chemical nature as an acrylate, it necessitates careful handling to mitigate potential health and environmental hazards. This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental safety protocols associated with docosyl acrylate.

Core Safety Information

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, as well as long-term adverse effects on the aquatic environment.

GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Irritant | Warning | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Irritant | Warning | H335: May cause respiratory irritation.[1][4] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Environmental Hazard | Warning | H411: Toxic to aquatic life with long lasting effects.[5] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid (Crystal, Lump, or Powder) at 20°C[2] |

| Color | White to very pale yellow[2] |

| Molecular Formula | C25H48O2[1] |

| Molecular Weight | 380.65 g/mol [6][7] |

| Melting Point | 45.0 to 49.0 °C[6][7] |

| Boiling Point | 455.7 ± 14.0 °C (Predicted)[6] |

| Flash Point | 178.4 °C (Predicted)[6] |

| Water Solubility | 1.5 ng/L at 25°C[6] |

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following are minimum recommendations:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To prevent eye contact which can cause serious irritation. |

| Hand Protection | Protective gloves (e.g., nitrile rubber).[2] | To prevent skin contact which can cause irritation. |

| Respiratory Protection | A dust respirator may be required if dust or aerosols are generated.[2] | To prevent respiratory tract irritation. |

| Skin and Body Protection | Protective clothing, such as a lab coat.[2] | To prevent skin contact. |

Engineering Controls and Storage

-

Ventilation: Handle in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure to dust or vapors.[2]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[2] Keep away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek medical attention.[2] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5] |

| Ingestion | Rinse the mouth with water. If you feel unwell, seek medical advice. |

Spill Response Workflow

In the event of a spill, a structured response is necessary to contain and clean the affected area safely.

Experimental Protocols for Safety Assessment

The GHS classifications for this compound are based on data from standardized tests. The following are detailed methodologies for key in vitro experiments that are used to assess the skin and eye irritation potential of chemicals, based on OECD Test Guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a procedure for identifying irritant chemicals in accordance with UN GHS Category 2.[3][8]

Principle: The test is based on a reconstructed human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper layers of human skin.[2][3] The test chemical is applied topically to the RhE tissue.[2] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[1][2] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[2][8]

Methodology:

-

Tissue Preparation: Commercially available RhE tissue models are pre-incubated in a cell culture incubator (37°C, 5% CO2) for a specified period, typically overnight.[2]

-

Application of Test Chemical: A defined amount of the test chemical (e.g., 25 mg for a solid) is applied uniformly to the surface of the RhE tissue.[2] Triplicate tissues are used for each test chemical, as well as for the negative control (e.g., ultrapure water) and positive control (e.g., 5% sodium dodecyl sulfate).[2]

-

Exposure and Post-Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes).[2] Following exposure, the tissues are thoroughly rinsed to remove the chemical and then incubated in fresh medium for a recovery period (e.g., 42 hours).[2]

-

Viability Assessment: After the recovery period, the tissues are transferred to a solution containing MTT and incubated for approximately 3 hours.[2] The formazan salt produced by viable cells is then extracted using a solvent (e.g., isopropanol), and the optical density is measured.[2]

-

Data Interpretation: The percentage of viable cells is calculated relative to the negative control. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[3][9]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage in accordance with UN GHS.[6][10]

Principle: This test utilizes a reconstructed human cornea-like epithelium (RhCE) model. The potential of a chemical to cause eye irritation is predicted by its cytotoxic effect on the corneal epithelial model.[6] Similar to the skin irritation test, cell viability is determined using the MTT assay.[10]

Methodology:

-

Tissue Preparation: RhCE tissue models are pre-incubated according to the manufacturer's instructions.

-

Application of Test Chemical: A defined amount of the test chemical is applied to the apical surface of the RhCE tissue. Both liquid and solid chemicals can be tested. Negative and positive controls are included in each run.

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a specified duration, followed by a rinsing and post-incubation period to allow for recovery.

-

Viability Assessment: The MTT assay is performed to determine the viability of the corneal cells.

-

Data Interpretation: The percentage of viable cells is calculated relative to the negative control. If the mean tissue viability is greater than 60%, the chemical is considered not to require classification for eye irritation or serious eye damage (UN GHS No Category).[10] If the viability is 60% or lower, a prediction cannot be made with this test alone, and further testing may be required.[10]

Conclusion

This compound is a valuable monomer in polymer synthesis but requires adherence to strict safety protocols due to its potential as a skin, eye, and respiratory irritant, and its ecotoxicity. Researchers, scientists, and drug development professionals must ensure the implementation of appropriate engineering controls, the consistent use of personal protective equipment, and the availability of emergency procedures. Understanding the principles of standardized safety assessment protocols, such as the OECD guidelines for in vitro irritation testing, provides a deeper context for the handling precautions and the potential biological effects of this and similar chemicals.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. x-cellr8.com [x-cellr8.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C25H48O2 | CID 87565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. delltech.com [delltech.com]

- 6. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 7. chembk.com [chembk.com]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. x-cellr8.com [x-cellr8.com]

A Technical Guide to High-Purity Docosyl Acrylate for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity docosyl acrylate (B77674), a long-chain alkyl acrylate increasingly utilized in the development of sophisticated drug delivery systems. This document covers commercial suppliers, synthesis and purification protocols, analytical characterization methods, and its application in formulating nanocarriers for targeted drug delivery.

Commercial Availability of High-Purity Docosyl Acrylate

High-purity this compound (also known as behenyl acrylate) is a critical starting material for the synthesis of well-defined polymers for biomedical applications. Several chemical suppliers offer this monomer, typically with purity levels suitable for research and development. The quality and purity of the monomer are paramount as impurities can affect polymerization kinetics, polymer properties, and the biocompatibility of the final drug delivery system.

| Supplier | Purity Specification | Analysis Method | CAS Number |

| TCI America | >95.0% | Gas Chromatography (GC) | 18299-85-9 |

| Sigma-Aldrich | 95.0% | Not Specified | 18299-85-9 |

| Alfa Chemistry | 95.0% (GC) | Gas Chromatography (GC) | 18299-85-9 |

| Amitychem | Up to 99% | Not Specified | 18299-85-9 |

| CP Lab Safety | C22 ± 75% | Not Specified | 18299-85-9 |

Note: Purity specifications and available analytical data may vary by supplier and batch. It is recommended to request a certificate of analysis for detailed purity information.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through the esterification of docosanol (behenyl alcohol). The following protocol is adapted from established methods for the synthesis of similar long-chain alkyl (meth)acrylates and is designed to yield a high-purity product.[1]

Synthesis Protocol: Esterification of Docosanol

Materials:

-

Docosanol (Behenyl Alcohol, >98%)

-

Acryloyl chloride (>97%) or Methacryloyl chloride (>97%)[1]

-

Triethylamine (B128534) (TEA, dried over molecular sieves)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Silica (B1680970) gel for column chromatography

-

Hydroquinone (B1673460) (inhibitor)

Procedure:

-

In a two-neck round-bottom flask purged with nitrogen, dissolve docosanol (1 equivalent) and triethylamine (3 equivalents) in anhydrous THF.[1]

-

Cool the reaction mixture to 0°C in an ice bath with continuous stirring.[1]

-

Add acryloyl chloride (1.5 equivalents) dropwise to the reaction mixture over 30 minutes.[1]

-

After the addition is complete, allow the reaction to stir for 1 hour at 0°C, followed by stirring at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product with n-hexane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure.

Purification Protocol: Recrystallization and Chromatography

Procedure:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in n-hexane as the eluent to remove unreacted starting materials and byproducts.[1]

-

Recrystallization: Further purify the product by recrystallization.[2]

-

Dissolve the partially purified this compound in a minimal amount of a hot solvent such as acetone (B3395972) or a mixture of n-hexane and acetone.[3][4]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[5][6]

-

-

Final Drying: Dry the purified white solid product under vacuum at a temperature below its melting point (approx. 45-49°C) to a constant weight.[1] Add a small amount of hydroquinone as a polymerization inhibitor for storage.

Caption: Workflow for the synthesis and purification of high-purity this compound.

Analytical Characterization

Thorough characterization is essential to confirm the purity and identity of the synthesized this compound.

Purity Assessment by Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification.

-

Typical Conditions:

-

Column: A low-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase.

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, ramp up to 320°C.

-

Carrier Gas: Helium.

-

Detector: Mass Spectrometer (MS) for identification of impurities.

-

-

Purity Calculation: Determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV detector at a low wavelength (e.g., 210 nm) since the acrylate group has a weak chromophore.

-

-

Purity Calculation: A calibration curve with standards of known concentration is used for quantitative analysis.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with UV absorbance-based detection. |

| Analyte Volatility | Requires the analyte to be volatile or semi-volatile. | Suitable for non-volatile and thermally sensitive compounds. |

| Impurity Identification | Excellent for identifying volatile and thermally stable impurities via mass spectral libraries. | Challenging for identifying unknown impurities without a mass spectrometer detector. |

| Analysis Time | Typically around 30 minutes. | Typically around 20 minutes. |

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. For this compound, the expected signals are:

-

A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the docosyl chain.

-

A broad multiplet around 1.25 ppm for the methylene (B1212753) groups (-(CH₂)₂₀-) of the docosyl chain.

-

A triplet around 4.15 ppm for the methylene group attached to the ester oxygen (-O-CH₂-).

-

Three signals in the vinyl region (5.8-6.4 ppm) corresponding to the three acrylate protons (-CH=CH₂).

-

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Application in Drug Delivery: Formulation of Nanoparticles

High-purity this compound is an excellent monomer for creating hydrophobic polymers for drug delivery applications, such as the formulation of solid lipid nanoparticles (SLNs) or polymeric nanoparticles for the encapsulation of hydrophobic drugs like doxorubicin (B1662922).

Experimental Protocol: Preparation of Doxorubicin-Loaded Poly(this compound) Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

-

High-purity this compound

-

Doxorubicin hydrochloride

-

AIBN (Azobisisobutyronitrile) as a polymerization initiator

-

Surfactant (e.g., Poloxamer 188 or Polyvinyl alcohol - PVA)

-

Organic solvent (e.g., chloroform (B151607) or dichloromethane)

-

Deionized water

Procedure:

-

Polymer Synthesis: First, synthesize poly(this compound) by free radical polymerization of the high-purity monomer with AIBN in a suitable solvent like toluene. The polymer is then purified by precipitation in methanol.

-

Nanoparticle Formulation:

-

Dissolve a specific amount of poly(this compound) and doxorubicin in an organic solvent.

-

Prepare an aqueous solution of the surfactant.

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.

-

Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.

-

As the solvent evaporates, the polymer precipitates, forming drug-loaded nanoparticles.

-

-

Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

-

Lyophilize the purified nanoparticles for long-term storage.

-

Caption: Experimental workflow for the formulation and characterization of drug-loaded nanoparticles.

Characterization of Drug-Loaded Nanoparticles

-

Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS) to assess the size distribution and surface charge, which influences stability and biological interactions.

-

Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is quantified using UV-Vis or fluorescence spectroscopy after lysing the nanoparticles.

-

In Vitro Drug Release: The release profile of the drug from the nanoparticles is studied over time in a physiologically relevant buffer (e.g., PBS at pH 7.4 and 5.5 to simulate physiological and endosomal conditions, respectively).

Mechanism of Nanoparticle-Mediated Drug Delivery

This compound itself is not directly involved in cellular signaling. It serves as a building block for the hydrophobic core of the nanocarrier. The therapeutic effect is determined by the encapsulated drug and the physicochemical properties of the nanoparticle. The long docosyl chains create a solid, lipid-like core that can effectively encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their transport to the target site.

The mechanism of action for such a drug delivery system typically involves:

-

Systemic Circulation: The nanoparticles circulate in the bloodstream. A hydrophilic shell (often from a surfactant like Poloxamer or a PEGylated co-polymer) can help evade the immune system and prolong circulation time.

-

Tumor Targeting (EPR Effect): Nanoparticles can passively accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage in tumors.

-

Cellular Uptake: Cancer cells internalize the nanoparticles through endocytosis.

-

Drug Release: Inside the cell, the lower pH of endosomes and lysosomes can trigger the release of the drug from the nanoparticle.

-

Therapeutic Action: The released drug (e.g., doxorubicin) can then exert its cytotoxic effect on the cancer cell, for instance, by intercalating with DNA and inhibiting topoisomerase II.

Caption: Pathway of nanoparticle-mediated drug delivery to a cancer cell.

This technical guide provides a foundational understanding of high-purity this compound for researchers in drug development. The protocols and data presented herein should serve as a valuable resource for the synthesis, characterization, and application of this versatile monomer in creating next-generation drug delivery systems.

References

Spectroscopic Fingerprinting of Docosyl Acrylate: A Technical Guide to NMR and FTIR Analysis

For Immediate Release

This technical guide provides an in-depth analysis of docosyl acrylate (B77674) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comprehensive interpretation of the spectroscopic data, crucial for the characterization and quality control of this long-chain acrylate monomer.

Introduction

Docosyl acrylate (CH₂=CHCOO(CH₂)₂₁CH₃), also known as behenyl acrylate, is a long-chain alkyl acrylate monomer. Its molecular structure, featuring a reactive acrylate group and a long hydrophobic docosyl chain, makes it a valuable component in the synthesis of polymers with tailored properties for various applications, including drug delivery systems, coatings, and adhesives. Accurate and thorough characterization of the monomer is paramount to ensure the desired performance and reproducibility of the final polymeric material. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Analysis

The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR spectroscopy and the characteristic vibrational frequencies for FTIR spectroscopy of this compound. These values are based on the analysis of structurally similar long-chain alkyl acrylates, such as stearyl acrylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Protons |

| ~6.40 | dd | =CH₂ (trans to H) | 1H |

| ~6.12 | dd | -CH= (gem to CH₂) | 1H |

| ~5.81 | dd | =CH₂ (cis to H) | 1H |

| ~4.15 | t | -O-CH₂- | 2H |

| ~1.65 | p | -O-CH₂-CH₂- | 2H |

| ~1.25 | br s | -(CH₂)₁₉- | 38H |

| ~0.88 | t | -CH₃ | 3H |

dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms of this compound in CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C=O (Ester) |

| ~130.5 | =CH₂ |

| ~128.5 | -CH= |

| ~64.5 | -O-CH₂- |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~28.6 | -O-CH₂-CH₂- |

| ~25.9 | -O-CH₂-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for this compound are listed in Table 3.[1]

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2920 | C-H Asymmetric Stretch | -CH₂- |

| ~2850 | C-H Symmetric Stretch | -CH₂- |

| ~1725 | C=O Stretch | Ester |

| ~1636 | C=C Stretch | Vinyl |

| ~1465 | C-H Bend (Scissoring) | -CH₂- |

| ~1410 | =C-H In-plane Bend | Vinyl |

| ~1190 | C-O Stretch | Ester |

| ~985 | =C-H Out-of-plane Bend (Wag) | Vinyl |

| ~810 | =C-H Out-of-plane Bend (Twist) | Vinyl |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Data Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Data Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Analysis:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

Identify the characteristic absorption bands and compare them with the expected frequencies listed in Table 3.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound using NMR and FTIR techniques. The tabulated data serves as a valuable reference for the identification and characterization of this monomer, while the detailed experimental protocols offer practical guidance for obtaining high-quality spectra. Adherence to these methodologies will enable researchers and scientists to confidently verify the structure and purity of this compound, ensuring the integrity of their research and the quality of their downstream applications.

References

Potential Research Applications of Docosyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl acrylate (B77674) (also known as behenyl acrylate) is a long-chain alkyl acrylate monomer that holds significant promise for a variety of research and development applications, particularly in the fields of polymer chemistry, materials science, and drug delivery.[1] Its defining feature is a 22-carbon alkyl chain, which imparts a high degree of hydrophobicity and the potential for crystallinity in polymers.[1] When copolymerized with other monomers, docosyl acrylate allows for the precise tuning of material properties, making it a versatile building block for creating functional polymers with tailored characteristics. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its synthesis, copolymerization, and its emerging role in the development of novel drug delivery systems.

Physicochemical Properties and Synthesis

This compound is a white, waxy solid at room temperature with a melting point in the range of 45-49°C.[2][3] Its molecular formula is C25H48O2, and its molecular weight is 380.66 g/mol .[4] It is soluble in organic solvents like toluene. The long alkyl chain is the primary contributor to its hydrophobicity.

Synthesis of this compound Monomer

The synthesis of this compound typically involves the esterification of docosanol (behenyl alcohol) with acrylic acid or its derivatives. A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Synthesis of this compound

-

Materials: Docosanol, acrylic acid, a suitable acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and an organic solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve docosanol in toluene.

-

Add a molar excess of acrylic acid, the acid catalyst, and the polymerization inhibitor to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to yield pure this compound.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity, and by Fourier-transform infrared (FTIR) spectroscopy to verify the presence of the acrylate ester functional group.

Polymer Synthesis and Characterization

This compound is primarily used as a comonomer in polymerization reactions to introduce hydrophobicity and crystallinity into the resulting polymers. Free-radical polymerization is a common method for synthesizing this compound copolymers.

Copolymerization of this compound and Acrylic Acid

Copolymers of this compound and acrylic acid are amphiphilic, containing both hydrophobic and hydrophilic segments. These copolymers have been shown to form hydrogels with tunable thermal and mechanical properties.[5]

Experimental Protocol: Synthesis of Poly(this compound-co-acrylic acid)

-

Materials: this compound, acrylic acid, a free-radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile (AIBN)), and a solvent (e.g., tetrahydrofuran (B95107) (THF)).[5]

-

Procedure:

-

In a reaction flask, dissolve the desired molar ratio of this compound and acrylic acid in THF.

-

Add the free-radical initiator to the solution.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80°C) and stir for a set period (e.g., 24 hours).

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the copolymer by adding the reaction solution to a large volume of a non-solvent, such as cold methanol.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

-

-

Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy. The molecular weight and molecular weight distribution can be analyzed by gel permeation chromatography (GPC). The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), can be measured using differential scanning calorimetry (DSC).

Quantitative Data on Poly(this compound-co-acrylic acid) Copolymers

The molar ratio of this compound to acrylic acid in the copolymer has a significant impact on its thermal properties.

| Mole Fraction of this compound | Melting Temperature (Tm) (°C) | Melting Enthalpy (ΔHm) (cal/g) | Crystallinity Fraction |

| 1.00 | 72.0 | 27.50 | 0.52 |

| 0.50 | - | - | - |

| 0.25 | - | - | - |

| 0.14 | - | - | 0.23 |

| 0.09 | 55.1 | 9.63 | - |

Data adapted from Bisht et al.[5] Note: "-" indicates data not available in the cited source.

Potential Research Applications in Drug Development

While specific research on this compound in drug delivery is still emerging, its properties make it a highly promising candidate for various applications in this field. The long hydrophobic chain can be exploited to create hydrophobic domains in nanoparticles and hydrogels for the encapsulation and controlled release of poorly water-soluble drugs.

Nanoparticles for Drug Delivery

Amphiphilic block copolymers containing this compound can self-assemble in aqueous environments to form nanoparticles with a hydrophobic core and a hydrophilic shell. The this compound segments would form the core, providing a reservoir for hydrophobic drugs, while a hydrophilic comonomer would form the shell, ensuring stability in biological fluids.

Conceptual Workflow: Formulation of this compound-Based Nanoparticles for Drug Delivery

Caption: Conceptual workflow for the formulation and characterization of drug-loaded nanoparticles using a this compound-based copolymer.

Hydrogels for Controlled Release

The incorporation of this compound into hydrogel networks can increase their mechanical strength and provide hydrophobic domains for the sustained release of drugs.[5] The crystalline nature of the this compound side chains could also be utilized to create thermoresponsive hydrogels, where drug release is triggered by a change in temperature.

Experimental Protocol: Preparation of Drug-Loaded Hydrogels

-

Materials: Poly(this compound-co-acrylic acid), a crosslinking agent (if necessary), a model drug, and a suitable solvent.

-

Procedure (Swelling Method):

-

Synthesize the copolymer as described previously.

-

Prepare a solution of the model drug in a suitable solvent.

-

Immerse a dried piece of the hydrogel in the drug solution and allow it to swell for a specific period to load the drug.

-

Remove the hydrogel from the solution and dry it to a constant weight.

-

-

In Vitro Release Study:

-

Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Biocompatibility Considerations

The biocompatibility of any material intended for biomedical applications is of paramount importance. While specific biocompatibility data for this compound polymers is limited, acrylates, in general, have a history of use in medical devices.[6] However, residual monomers can be a source of cytotoxicity. Therefore, thorough purification of this compound-based polymers is crucial.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential toxicity of this compound-based polymers on cultured cells.

-

Procedure:

-

Culture a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate.

-

Prepare extracts of the polymer by incubating it in the cell culture medium.

-

Expose the cells to different concentrations of the polymer extract for a defined period (e.g., 24, 48, or 72 hours).

-

After the exposure period, add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

-

Cellular Uptake and Potential Signaling Interactions

This compound itself is not expected to have direct signaling activity within cells. However, when formulated into nanoparticles for drug delivery, the physicochemical properties of these nanoparticles will govern their interaction with cells, including their mechanism of cellular uptake. The hydrophobicity imparted by this compound may enhance the interaction of nanoparticles with the cell membrane.

The primary mechanism for the cellular uptake of nanoparticles is endocytosis, which is an active process.[7][8] There are several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9] The specific pathway utilized depends on nanoparticle properties such as size, shape, and surface chemistry.[9]

Generalized Signaling Pathway: Nanoparticle Uptake and Intracellular Drug Release

Caption: Generalized schematic of the cellular uptake of a this compound-based nanoparticle via endocytosis and subsequent intracellular drug release.

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers with tunable hydrophobicity and crystallinity. Its potential applications in drug development, particularly in the formulation of nanoparticles and hydrogels for controlled drug release, are significant. Further research is needed to fully explore the biocompatibility of this compound-based polymers and to optimize their design for specific therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and scientists interested in harnessing the potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 18299-85-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound (stabilized with MEHQ) 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Uptake of Nanoparticles - Plastic Education [plastic.education]

The Environmental Profile of Docosyl Acrylate: A Technical Assessment of Biodegradability and Ecological Impact

For Researchers, Scientists, and Drug Development Professionals